molecular formula C9H15NO2 B14354134 2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol CAS No. 90596-05-7

2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol

Cat. No.: B14354134
CAS No.: 90596-05-7
M. Wt: 169.22 g/mol
InChI Key: BHQRSAOKSUTYCC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol is a complex organic compound characterized by its unique cyclopenta[b]pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.

    Industry: The compound is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol is unique due to its specific combination of cyclopentane and pyrrole rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

90596-05-7

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2,2-dimethyl-1-oxido-3,4,5,6-tetrahydrocyclopenta[b]pyrrol-1-ium-3a-ol

InChI

InChI=1S/C9H15NO2/c1-8(2)6-9(11)5-3-4-7(9)10(8)12/h11H,3-6H2,1-2H3

InChI Key

BHQRSAOKSUTYCC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCCC2=[N+]1[O-])O)C

Origin of Product

United States

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